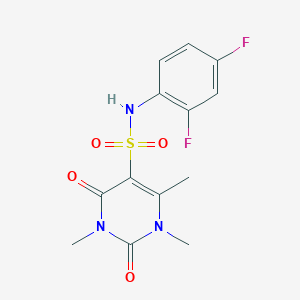

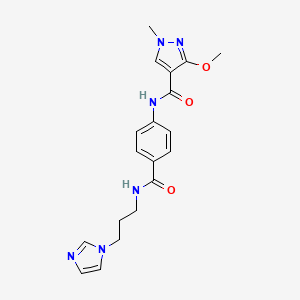

![molecular formula C21H21N3O4S B2482752 (Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-46-2](/img/structure/B2482752.png)

(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is related to the family of benzothiazole derivatives, known for their diverse pharmacological activities. These compounds have been extensively studied for their potential in various therapeutic areas, including their role as aldose reductase inhibitors, which could be significant in treating diabetic complications (Sher Ali et al., 2012).

Synthesis Analysis

The synthesis of similar compounds involves the cyclocondensation of aroyl-3-aroylthioureas with dimethyl acetylenedicarboxylate (DMAD) in methanol at room temperature, yielding high-quality benzothiazole derivatives. This method demonstrates a straightforward approach to obtaining compounds with significant pharmacological potential in excellent yields (Sher Ali et al., 2012).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques, including NMR and FTIR, play crucial roles in confirming the molecular structure of synthesized benzothiazole derivatives. These analytical methods provide detailed insights into the molecular geometry, confirming the expected structure and identifying any potential isomers (Y. Mabkhot et al., 2019).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, depending on the functional groups present in the molecule. These reactions include further cyclocondensation, substitution, and redox reactions, contributing to the versatility of these compounds in synthesizing targeted molecules with desired biological activities (J. Schmeyers & G. Kaupp, 2002).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including melting points, solubility, and crystalline structure, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior under different conditions and for its formulation into potential pharmaceutical agents (Ersin Inkaya, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and pKa values, are crucial for predicting the compound's interactions with biological targets. Spectroscopic studies and computational chemistry, including density functional theory (DFT) calculations, provide valuable insights into these properties, aiding in the design of more effective and selective therapeutic agents (M. Duran & M. Canbaz, 2013).

Scientific Research Applications

Synthesis and Characterization

- Synthesis and Characterization of Arylidene Compounds: Research focuses on the synthesis and characterization of new arylidene compounds derived from 2-iminothiazolidine-4-one, which is closely related to the chemical structure . These compounds show promise in antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa (Azeez & Abdullah, 2019).

Antimicrobial Activities

- Benzothiazole-Imino-Benzoic Acid Ligands: The creation of benzothiazole-imino-benzoic acid Schiff Bases, which are synthesized from amino-benzothiazole, shows significant antimicrobial activities against several bacterial strains, suggesting potential applications in combating human epidemic causing bacterial infections (Mishra et al., 2019).

Anti-Inflammatory Agents

- Synthesis and Evaluation of Thiazolidin Derivatives: A study on the synthesis and evaluation of novel thiazolidin derivatives as anti-inflammatory agents. These compounds, which share structural similarities with the queried compound, exhibit promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje et al., 2015).

Corrosion Inhibition

- Thiazoles as Corrosion Inhibitors: Research demonstrating the use of thiazoles, closely related to the compound , as effective corrosion inhibitors for mild steel in acidic solutions. This highlights the potential application of similar compounds in industrial corrosion protection (Quraishi & Sharma, 2005).

Synthesis of Novel Compounds

- Synthesis of Novel Ethyl Amino-3-Phenyl-2-Cyano-3H-BenzoThiazolo-Pyridine Carboxylate Derivatives: The synthesis of novel compounds from ethyl 2-(benzo[d]thazol-2-yl)acetate, which is structurally related to the compound of interest. This research contributes to the field of synthetic organic chemistry and the development of new molecular structures (Mohamed, 2014).

properties

IUPAC Name |

methyl 2-[6-acetamido-2-(3,4-dimethylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-12-5-6-15(9-13(12)2)20(27)23-21-24(11-19(26)28-4)17-8-7-16(22-14(3)25)10-18(17)29-21/h5-10H,11H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZAMIBCZRIMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)

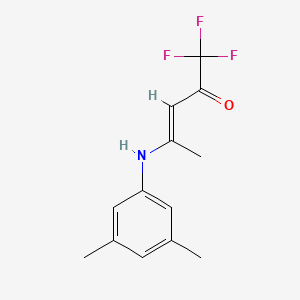

![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)

![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)

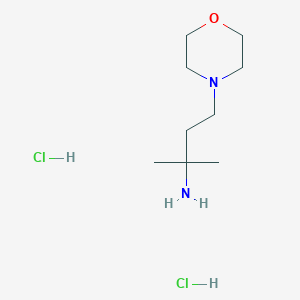

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)

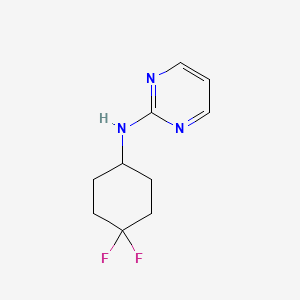

![1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea](/img/structure/B2482689.png)

![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)